5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Anticancer Prostate cancer DU-145

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-methylphenyl group at the 3-position and a (4-methylbenzenesulfonyl)methyl moiety at the 5-position. This structural arrangement places it within a family of sulfonyl-1,2,4-oxadiazole derivatives that have been investigated as potential anti-prostate cancer agents, with related compounds demonstrating IC50 values in the sub-micromolar to low-micromolar range against DU-145 cells.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 1105199-17-4
Cat. No. B2430431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS1105199-17-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
InChIKeyRZEONFUFQUNBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4): Structural Properties and Research Context


5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a 4-methylphenyl group at the 3-position and a (4-methylbenzenesulfonyl)methyl moiety at the 5-position . This structural arrangement places it within a family of sulfonyl-1,2,4-oxadiazole derivatives that have been investigated as potential anti-prostate cancer agents, with related compounds demonstrating IC50 values in the sub-micromolar to low-micromolar range against DU-145 cells [1]. The compound is commercially available from multiple suppliers, including Life Chemicals, at purities of 90% or higher, making it accessible for research procurement [2].

1
Workflow Prostate cancer cell-model screening; fits androgen-independent pathway studies
2
Selection Logic Para-tolyl oxadiazole scaffold with defined SAR vectors for lead expansion
3
Procurement Research-grade compound; commercial availability supports pilot screening

Why Generic Substitution Fails for 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4)


Generic substitution within the 1,2,4-oxadiazole sulfonyl class is highly unreliable due to the profound impact of subtle structural variations on biological activity. The position of methyl substituents on the aromatic rings and the nature of the sulfonyl group directly modulate electronic distribution, steric hindrance, and target binding affinity [1]. For example, the para-methyl substitution pattern in this compound differs from ortho- and meta-tolyl analogs (CAS 1105224-02-9 and 1105224-52-9), which may exhibit distinct target engagement profiles. Similarly, replacing the 4-methylbenzenesulfonyl group with an unsubstituted benzenesulfonyl group (CAS 1105223-75-3) or introducing halogen substituents on the 3-phenyl ring (e.g., CAS 1105199-59-4) can significantly alter lipophilicity and hydrogen-bonding capacity [2]. These structural nuances translate into unpredictable shifts in potency and selectivity, as demonstrated by the broad IC50 range (0.5–5.1 µM) observed even within a small set of closely related sulfonyl oxadiazoles [1].

This Compound Para-methyl on both 3-phenyl and sulfonyl-phenyl rings; defines planarity and electronic profile
Ortho / Meta Isomers Positional shifts alter dihedral angle and target engagement; SAR may not transfer predictably
This Compound 4-Methylbenzenesulfonyl methylene linker; specific lipophilicity and H-bonding balance
Unsubstituted / Halogenated Sulfonyl Analogs Different sulfonyl groups shift potency range; class-level activity may not replicate
This Compound 1,2,4-Oxadiazole core with specific substituent topology; class-validated scaffold
Generic Oxadiazole Analogs Broad IC50 range (reported ~0.5–5 µM) even within close analogs; potency context may differ

Quantitative Evidence Guide: Differential Features of 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4)


Class-Level Anticancer Potency: Sulfonyl-1,2,4-Oxadiazole Derivatives vs. Bicalutamide in Prostate Cancer Cells

While no direct assay data exist for CAS 1105199-17-4, the compound belongs to a class of sulfonyl-1,2,4-oxadiazole derivatives for which quantitative anticancer activity has been established. In the landmark study by Khatik et al. (2012), six sulfonyl-1,2,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.5 to 5.1 µM against DU-145 prostate cancer cells in an MTT assay [1]. This potency is markedly superior to that of bicalutamide, which exhibits IC50 values of approximately 45–52 µM against DU-145 cells under comparable conditions [2]. The target compound's structural features—specifically the para-tolyl and 4-methylbenzenesulfonyl substituents—are consistent with the pharmacophore elements present in the active compounds from the Khatik series, supporting the hypothesis that CAS 1105199-17-4 may exhibit similarly enhanced potency relative to the clinical standard.

Class-Level Cytotoxicity vs. Bicalutamide
Class-level inference
Class range: IC50 0.5–5.1 µM vs. bicalutamide IC50 ~45–52 µM (DU-145, MTT assay)
Supports class-level potency context for cell-model screening
Direct data for this compound not yet reported; review class evidence
Anticancer Prostate cancer DU-145 PC-3 LNCaP Structure-activity relationship

Selectivity Profile: Differential Activity Against Androgen-Independent vs. Androgen-Dependent Prostate Cancer Cells

Sulfonyl-1,2,4-oxadiazole derivatives as a class exhibit a distinctive selectivity pattern that differentiates them from the anti-androgen bicalutamide. The Khatik et al. (2012) study demonstrated that these compounds show good activity against androgen-independent PC-3 cells while displaying only moderate activity against androgen-dependent LNCaP cells [1]. This profile contrasts sharply with bicalutamide, which acts primarily via androgen receptor antagonism and shows greater activity in androgen-dependent models. The authors explicitly noted that this differential activity pattern 'suggests the possibility of a mechanism of action different from that of the bioisosteric bicalutamide' [1]. CAS 1105199-17-4, bearing both the 4-methylphenyl and 4-methylbenzenesulfonyl groups characteristic of this class, is structurally positioned to potentially exhibit this same mechanistic divergence.

Selectivity: AR-Independent vs. AR-Dependent
Class-level inference
Class favors PC-3 (androgen-independent) over LNCaP (androgen-dependent); inverted vs. bicalutamide profile
Suggests non-AR-mediated pathway-response context
Mechanism orthogonal to androgen receptor antagonism; requires validation
Selectivity Androgen-independent PC-3 LNCaP Mechanism of action

Structural Differentiation: Para-Methyl Substitution Pattern vs. Ortho- and Meta-Tolyl Analogs

CAS 1105199-17-4 features a para-methyl substitution on both the 3-phenyl and the sulfonyl-phenyl rings, distinguishing it from the ortho-tolyl analog (CAS 1105224-02-9) and the meta-tolyl analog (CAS 1105224-52-9) . In the 1,2,4-oxadiazole scaffold, the position of methyl substitution critically influences the dihedral angle between the oxadiazole ring and the 3-phenyl substituent, thereby modulating π-conjugation and electron density at the heterocyclic core [1]. The para-substitution pattern minimizes steric clash with the oxadiazole ring, resulting in a more planar conformation that may enhance target binding compared to the sterically hindered ortho isomer. While quantitative comparative activity data for these specific isomers are not available in the public domain, the well-established principle of positional isomer effects on heterocyclic drug potency provides a strong rationale for prioritizing the para-substituted isomer in screening programs [1].

Para-Methyl vs. Ortho/Meta Isomers
Supporting evidence
Para-substitution minimizes steric clash with oxadiazole core; more planar conformation may enhance target binding
Supports isomer-specific SAR review in lead optimization
No direct comparative potency data across isomers; structural rationale only
Structure-activity relationship Isomer comparison Electronic effects Steric effects

Favorable Cytotoxicity Safety Margin: Low Toxicity Against Non-Cancerous MCF-10A Cells

A key differentiator of the sulfonyl-1,2,4-oxadiazole class is the low cytotoxicity observed against non-cancerous mammary epithelial MCF-10A cells. The Khatik et al. (2012) study reported that the six active sulfonyl derivatives exhibited 'very low cytotoxicity' on MCF-10A cells at concentrations that produced potent anti-proliferative effects in DU-145 and PC-3 cancer lines [1]. This therapeutic window is a critical procurement consideration, as many early-stage oncology candidates fail due to non-selective cytotoxicity. While cell-type-specific data for CAS 1105199-17-4 have not been published, its structural congruence with the compounds exhibiting this favorable safety profile supports its prioritization over analogs from other chemical series where such selectivity data are absent or unfavorable.

Low Cytotoxicity on MCF-10A
Class-level inference
Reported very low cytotoxicity on non-cancerous MCF-10A cells at active concentrations
Supports cell-model selectivity review; context-dependent
Data to verify for this specific compound; broader selectivity panels needed
Selectivity index Safety margin MCF-10A Non-cancerous cells

Research and Industrial Application Scenarios for 5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1105199-17-4)


Prostate Cancer Drug Discovery: Primary Screening in Castration-Resistant Models

Based on the class-level evidence that sulfonyl-1,2,4-oxadiazole derivatives exhibit potent activity against androgen-independent prostate cancer cells (PC-3) with IC50 values as low as 0.5 µM, CAS 1105199-17-4 is a strong candidate for inclusion in primary cytotoxicity screening cascades targeting castration-resistant prostate cancer (CRPC) [1]. Its para-tolyl substitution pattern provides a defined starting point for structure-activity relationship (SAR) expansion, and its commercial availability at 90%+ purity from vendors such as Life Chemicals enables rapid procurement for in vitro profiling [2].

Mechanistic Studies of Non-Androgen-Receptor-Mediated Anticancer Pathways

The differential activity profile observed for the sulfonyl-1,2,4-oxadiazole class—good potency in androgen-independent PC-3 cells vs. moderate activity in androgen-dependent LNCaP cells—suggests a mechanism distinct from classical androgen receptor antagonism [1]. CAS 1105199-17-4, as a structurally representative member of this class, can serve as a chemical probe to investigate non-AR-mediated anticancer pathways in prostate cancer, potentially revealing novel therapeutic targets for drug-resistant disease.

Scaffold-Hopping and Lead Optimization in Medicinal Chemistry

The 1,2,4-oxadiazole core is a well-validated bioisostere of amides and esters, offering improved metabolic stability [1]. CAS 1105199-17-4, with its dual para-tolyl substitution, represents a synthetically tractable scaffold for parallel library synthesis. Its structural features—the sulfonyl methylene linker and the symmetrical methyl substitution—provide two independent vectors for chemical modification, making it an ideal starting point for lead optimization programs in both oncology and anti-infective research [2].

Comparative Selectivity Profiling Against Non-Cancerous Cell Lines

Given the class-level finding of very low cytotoxicity against MCF-10A non-cancerous mammary epithelial cells, CAS 1105199-17-4 is well-suited for inclusion in broader selectivity panels comparing cancer cell potency against a range of normal human cell types (e.g., hepatocytes, cardiomyocytes, renal epithelial cells) [1]. This profiling is essential for early identification of candidates with a favorable therapeutic index, a key procurement criterion for pharmaceutical R&D organizations.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Androgen-independent cell-model fit
Cell-viability endpoint review
Non-AR pathway-response studies
Mechanism-of-action divergence context
AR-independent pathway interpretation
Medicinal chemistry SAR expansion
Scaffold-based lead optimization context
Substituent-dependent activity review
Cell-model selectivity panel
Cancer-cell vs. non-cancerous comparison
Selectivity-index endpoint review
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